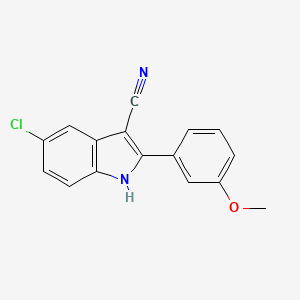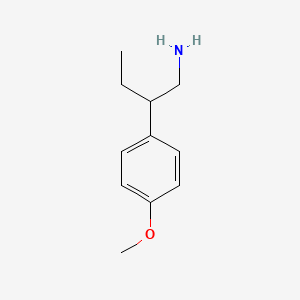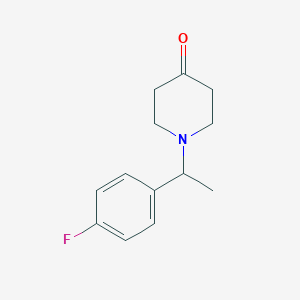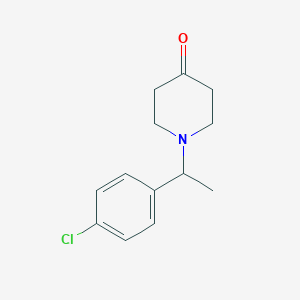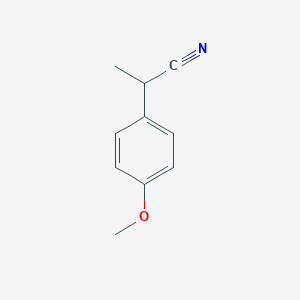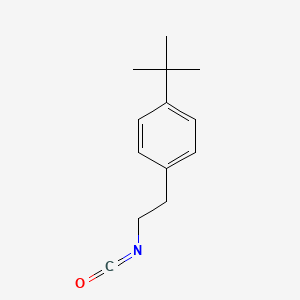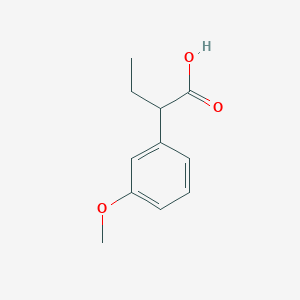
2-(3-Methoxyphenyl)butanoic acid
Overview
Description
2-(3-Methoxyphenyl)butanoic acid is an organic compound characterized by a phenyl ring substituted with a methoxy group at the 3-position and a butanoic acid moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: This method involves the acylation of 3-methoxybenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the benzene ring.
Hydrolysis of Ester: Another approach is the hydrolysis of this compound ester under acidic or basic conditions. For example, methyl 2-(3-methoxyphenyl)butanoate can be hydrolyzed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) to yield the corresponding acid.
Industrial Production Methods: The industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions, optimized for high yield and purity. The process may include purification steps such as recrystallization or distillation to obtain the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, such as the conversion to this compound derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Various electrophiles such as halogens (Br2, Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: this compound derivatives with higher oxidation states.
Reduction: 2-(3-methoxyphenyl)butanol or 2-(3-methoxyphenyl)butanal.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-(3-Methoxyphenyl)butanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
2-(3-Methoxyphenyl)butanoic acid is structurally similar to other compounds such as 2-(4-methoxyphenyl)butanoic acid and 2-(3-hydroxyphenyl)butanoic acid. its unique methoxy group at the 3-position imparts distinct chemical and biological properties. The presence of the methoxy group enhances the compound's lipophilicity and stability, making it more suitable for certain applications.
Comparison with Similar Compounds
2-(4-methoxyphenyl)butanoic acid
2-(3-hydroxyphenyl)butanoic acid
2-(3-methoxyphenyl)ethanol
2-(3-methoxyphenyl)acetonitrile
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2-(3-methoxyphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-10(11(12)13)8-5-4-6-9(7-8)14-2/h4-7,10H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLQSXQMKPXWBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


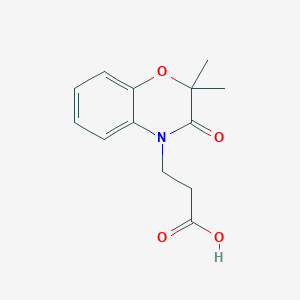
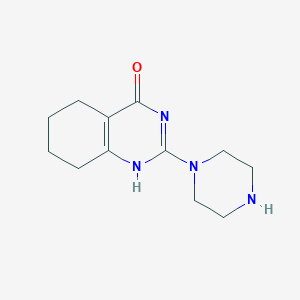
![2-Furoicacid,5-[(isopropylthio)methyl]-](/img/structure/B7843201.png)
![3-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid](/img/structure/B7843205.png)
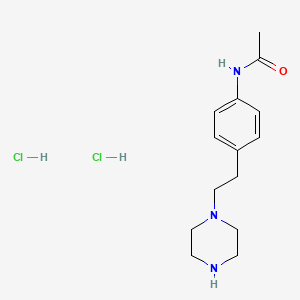
![N-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B7843218.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-1,3-thiazole-4-carbonitrile](/img/structure/B7843226.png)
![3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B7843232.png)
